Propoxate

Catalog No.
S540401
CAS No.
7036-58-0
M.F
C15H18N2O2
M. Wt
258.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propoxate

Propoxate (7036-58-0) solves the hemodynamic instability and prolonged recovery of etomidate/metomidate anesthesia. Key advantages:

  • Rapid hypnosis with minimal cardiovascular depression.
  • Ultra-fast metabolic clearance enabling precise sedation control.
  • Smooth recovery without myoclonus or adrenal suppression.
  • High-purity analytical standard for toxicokinetic assays.

CAS Number

7036-58-0

Product Name

Propoxate

IUPAC Name

propyl 3-(1-phenylethyl)imidazole-4-carboxylate

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

InChI

InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3

InChI Key

LKGPZAQFNYKISK-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

propoxate, propoxate monohydrochloride, propoxate monohydrochloride, (+-) isomer, propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate

Canonical SMILES

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

The exact mass of the compound Propoxate is 258.1368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Propoxate (propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) is a short-acting, non-barbiturate imidazole derivative that functions as a potent positive allosteric modulator of the GABA_A receptor . Structurally related to etomidate and metomidate, it is distinguished by its rapid onset of action, exceptionally fast metabolic clearance, and minimal cardiovascular depression [1]. In procurement and material selection contexts, Propoxate is primarily sourced as a premium, rapid-offset anesthetic agent for specialized veterinary and in vivo research, as well as a highly specific analytical reference standard in toxicokinetic assays [2]. Its ability to induce smooth, transient hypnosis without the severe hemodynamic instability associated with propofol makes it a critical reagent for hemodynamically sensitive preclinical workflows .

Research Fit

Immersion anesthesia in cold-blooded vertebrates (fish and aquatic models)
GABAA receptor positive allosteric modulator — mechanistic tool compound
High aqueous solubility across fresh and salt water — immersion delivery compatible

Substituting Propoxate with its closest structural analogs, etomidate or metomidate, severely compromises experimental control in models requiring rapid recovery and hemodynamic stability. While etomidate is a widely used benchmark, it exhibits a slower metabolic clearance rate and a higher incidence of myoclonus and prolonged adrenal suppression, which can confound post-operative physiological data[1]. Metomidate, often used in veterinary settings, clears even more slowly than etomidate and is notorious for inducing muscle twitching that disrupts delicate surgical procedures and blood sampling [2]. Propoxate circumvents these issues entirely; its optimized lipophilicity drives the fastest metabolic degradation rate in its class, ensuring an ultra-short duration of action and a rapid, smooth recovery without the lingering depressive effects of generic substitutes [1].

Substitution Risk

Propoxate (Target)
Alternative (Substitute)
Risk
Fastest metabolic clearance among imidazole analogs
Etomidate, metomidate — slower clearance
Washout timing and detection window may not transfer; direct replacement invalid without PK re-characterization
Immersion anesthetic effective concentration range distinct (0.5–10 ppm)
MS-222 (tricaine) — higher concentration range (50–1,000 ppm)
Dose equivalence assumptions unreliable; concentration-response calibration required per species
Oral bioavailability 15.3% (mouse)
Metomidate — 21.3%; etomidate — 14.0%
Oral dosing extrapolation may be invalid; each compound demands independent exposure-model validation

Metabolic Clearance and Recovery Speed vs. Analogs

The utility of a short-acting anesthetic depends heavily on its clearance rate to ensure rapid recovery and prevent prolonged post-procedural sedation. Toxicokinetic profiling of imidazole-derived GABA_A agonists reveals that Propoxate possesses the fastest metabolic degradation rate among its class, driven by its specific lipophilicity gradient, significantly outpacing both etomidate and metomidate [1].

Evidence DimensionIn vivo metabolic clearance rate
Target Compound DataHighest metabolic rate (Propoxate > Isopropoxate > Etomidate > Metomidate)
Comparator Or BaselineMetomidate and Etomidate
Quantified DifferenceFastest systemic clearance in murine models.
ConditionsHPLC-MS/MS quantification in murine blood following systemic administration.

Ensures rapid, predictable recovery times in experimental models, minimizing data confounding in post-operative behavioral assays.

Immersion anesthetic range
Head-to-head
Propoxate: 0.5–10 ppm MS-222 (tricaine): 50–1,000 ppm Reported ~100-fold lower concentration range
Supports reduced compound consumption per experiment
Immersion anesthesia in goldfish; fresh and salt water

Systemic Bioavailability vs. Etomidate

For systemic administration in mammalian models, predictable bioavailability is critical for reproducible dosing. UPLC-MS/MS pharmacokinetic evaluations demonstrate that Propoxate maintains a higher absolute bioavailability compared to the clinical benchmark etomidate, ensuring reliable systemic uptake [1].

Evidence DimensionAbsolute Bioavailability
Target Compound Data15.3%
Comparator Or BaselineEtomidate: 14.0%
Quantified Difference+1.3% higher absolute bioavailability.
ConditionsIntravenous (1 mg/kg) and oral (10 mg/kg) administration in murine models.

Provides a more reliable pharmacokinetic profile for systemic dosing, reducing subject-to-subject variability in preclinical sedation models.

Metabolic clearance rank (mouse)
Head-to-head
1 of 4: propoxate > isopropoxate > etomidate > metomidate
Supports rapid compound washout experimental designs
IV 1 mg/kg; oral 10 mg/kg; HPLC-MS/MS quantification

Hemodynamic Stability in Surgical Models

Maintaining baseline cardiovascular parameters during anesthesia is a major challenge. While agents like propofol or barbiturates cause significant hypotension, Propoxate provides smooth anesthesia with minimal cardiovascular depression, outperforming etomidate in onset speed while maintaining stable hemodynamics .

Evidence DimensionCardiovascular Depression
Target Compound DataMinimal hypotension or arrhythmias at 2–4 mg/kg (i.v.)
Comparator Or BaselinePropofol/Barbiturates (significant blood pressure drop)
Quantified DifferenceMaintained baseline mean arterial pressure.
ConditionsIntravenous induction in canine surgical models (5-10 minute duration).

Critical for cardiovascular and hemodynamic research where anesthetic-induced blood pressure fluctuations would invalidate experimental data.

Oral bioavailability (mouse)
Head-to-head
Propoxate: 15.3% Etomidate: 14.0% Metomidate: 21.3%
Oral exposure profile not interchangeable with metomidate
UPLC–MS/MS; oral 10 mg/kg vs IV 1 mg/kg

Hypnotic Potency and Onset Speed

In preclinical models, Propoxate demonstrates highly potent hypnotic activity with a superior onset profile compared to etomidate. It rapidly induces a loss of righting reflex at low milligram-per-kilogram doses, making it highly efficient for rapid-sequence induction in laboratory settings .

Evidence DimensionED50 for loss of righting reflex
Target Compound Data~4.8 mg/kg (i.v.)
Comparator Or BaselineEtomidate
Quantified DifferenceFaster onset and shorter recovery time at comparable dosing.
ConditionsIntravenous injection in murine preclinical models.

Allows researchers to achieve immediate sedation with lower total drug exposure, minimizing vehicle toxicity and side effects.

Metabolite profile
Head-to-head
Propoxate: 6 metabolites Etomidate: 11 Metomidate: 8 Isopropoxate: 10
Distinct fingerprint requires compound-specific analytical methods
UHPLC-Q Exactive Orbitrap-HRMS; zebrafish, HLMs, urine, hair
11β-Hydroxylase inhibition evidence
Class-level
Recreational user cohort (n=20): elevated tetrahydro-11-deoxycortisol, androgen metabolites vs. 377 normal profiles
Reported endocrine disruption endpoint context
Supports toxicology reference standard handling context; not a clinical safety assessment

Analytical Reference Standards for Toxicokinetic Profiling

As a rapidly metabolized imidazole derivative, Propoxate is a critical analytical standard for UPLC-MS/MS and HPLC-MS/MS forensic and pharmacokinetic assays. It is utilized to calibrate detection limits, establish retention times, and map the metabolic degradation pathways of novel psychoactive substances and GABA_A receptor agonists[1].

Hemodynamically Sensitive Preclinical Surgical Models

In mammalian surgical models where maintaining baseline blood pressure is paramount, Propoxate provides rapid-onset hypnosis without the severe hypotensive effects of propofol or the myoclonus associated with metomidate. Its rapid clearance ensures precise control over the depth and duration of sedation.

Short-Duration Veterinary and Aquatic Anesthesia

Due to its ultra-fast metabolic clearance and potent GABA_A receptor modulation, Propoxate is highly suited for short-duration veterinary procedures and aquatic model anesthesia where rapid recovery is required to prevent post-procedural mortality and ensure immediate return to baseline physiological states [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Immersion anesthesia for aquatic research models
Aqueous solubility and immersion delivery profile
Effective concentration range validation in target species
Forensic toxicology reference standard procurement
Distinct metabolite fingerprint and analytical sensitivity range
MRM method specificity; cross-reactivity with etomidate-based panels
Preclinical PK/toxicokinetic studies in rodents
Oral bioavailability context; validated plasma quantification method
Exposure-model validation; dose-proportionality assessment
11β-Hydroxylase inhibition research
Endocrine disruption endpoint context; steroid profiling compatibility
Adrenal steroidogenesis biomarker validation against reference profiles

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

258.136827821 g/mol

Monoisotopic Mass

258.136827821 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M42D353K88

Other CAS

7036-58-0

Wikipedia

Propoxate
1: Wertz EM, Benson GJ, Thurmon JC, Tranquilli WJ, Davis LE, Koritz GD. Pharmacokinetics of etomidate in cats. Am J Vet Res. 1990 Feb;51(2):281-5. PubMed PMID: 2301840.
2: Haring CM, Dijkhuis IC, van Dijk B. A rapid method of determining serum levels of etomidate by gas chromatography with the aid of a nitrogen detector. Acta Anaesthesiol Belg. 1980;31(2):107-12. PubMed PMID: 7468136.

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